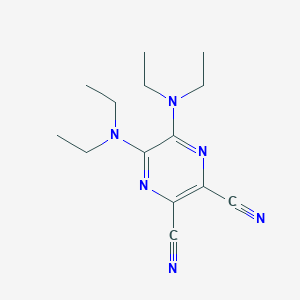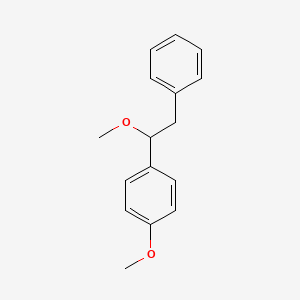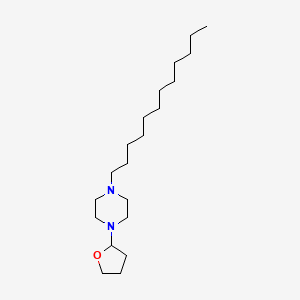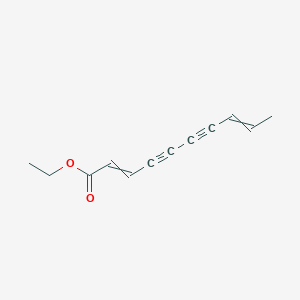![molecular formula C14H24N2O2 B14312265 2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) CAS No. 111000-63-6](/img/structure/B14312265.png)
2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene group connected to two ethan-1-ol groups through methylene and methylazanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) typically involves the reaction of 1,4-phenylenebis(methylene) with methylazanediyl and ethan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-{1,2-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,3-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(propane-1-ol)
Uniqueness
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
111000-63-6 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]methyl-methylamino]ethanol |
InChI |
InChI=1S/C14H24N2O2/c1-15(7-9-17)11-13-3-5-14(6-4-13)12-16(2)8-10-18/h3-6,17-18H,7-12H2,1-2H3 |
Clave InChI |
UUEYZKXGHAQZCC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)CC1=CC=C(C=C1)CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)


![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)

![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)



